The synthesis of 2-Chloro-6-(trifluoromethyl)benzonitrile typically employs the Sandmeyer reaction. This method begins with 2-chloro-5-trifluoromethylaniline, which is treated with either copper cyanide or sodium cyanide to introduce the nitrile functional group. The reaction conditions generally involve:
In industrial settings, larger reactors are utilized to ensure consistent quality and high yields, often employing techniques such as crystallization or distillation for purification .
The molecular structure of 2-Chloro-6-(trifluoromethyl)benzonitrile can be described as follows:
Structural elucidation can be supported by various spectroscopic techniques:
2-Chloro-6-(trifluoromethyl)benzonitrile participates in several types of chemical reactions:
The products formed from these reactions depend on specific conditions and reagents used, allowing for a diverse range of derivatives useful in further synthetic applications .
The mechanism of action for 2-Chloro-6-(trifluoromethyl)benzonitrile is influenced significantly by its trifluoromethyl group, which enhances its chemical reactivity and biological activity. This group is known for:
Research indicates that this compound exhibits high gastrointestinal absorption and can penetrate the blood-brain barrier, making it relevant in pharmacological contexts .
Stability and efficacy may vary with environmental conditions such as temperature and humidity, necessitating careful storage practices.
2-Chloro-6-(trifluoromethyl)benzonitrile finds utility across various scientific fields:
This compound's distinct properties make it valuable for research and industrial applications, contributing significantly to advancements in chemistry and related fields .
The compound 2-chloro-6-(trifluoromethyl)benzonitrile possesses the molecular formula C₈H₃ClF₃N and a molecular weight of 205.56 g/mol, as confirmed by multiple chemical databases and commercial suppliers [1] [2] [5]. The benzene ring features three distinct substituents in specific positional relationships:
This 1,2,6-trisubstituted benzene configuration creates a sterically constrained electronic environment where the strongly electron-withdrawing nitrile and trifluoromethyl groups are positioned ortho to each other, while the chloro substituent resides ortho to both functional groups. The molecular symmetry belongs to the C₁ point group due to the absence of rotational symmetry or mirror planes.
Table 1: Atomic Composition of C₈H₃ClF₃N
| Element | Count | Mass Contribution |
|---|---|---|
| Carbon (C) | 8 | 46.76% |
| Hydrogen (H) | 3 | 1.47% |
| Chlorine (Cl) | 1 | 17.25% |
| Fluorine (F) | 3 | 27.73% |
| Nitrogen (N) | 1 | 6.81% |
The electronic properties of 2-chloro-6-(trifluoromethyl)benzonitrile are dominated by the synergistic effects of its three functional groups:1. Nitrile Group (-C≡N):- Exhibits powerful -I effect (inductive withdrawal) and moderate -M effect (mesomeric withdrawal)- Depletes electron density from the aromatic ring, particularly at ortho/para positions- Contributes to the compound's overall electron deficiency, enhancing electrophilicity
The combined effect renders the aromatic ring highly electron-deficient, with calculated π-electron density at position 4 (para to nitrile) being 0.15-0.25 e⁻ lower than unsubstituted benzene. This electronic profile enhances susceptibility to nucleophilic aromatic substitution at positions flanked by electron-withdrawing groups, particularly between the nitrile and trifluoromethyl substituents.
Table 2: Electronic Effects of Substituents
| Substituent | Inductive Effect | Resonance Effect | Hammett σₘ | Hammett σₚ |
|---|---|---|---|---|
| -C≡N | Strong (-I) | Moderate (-M) | 0.56 | 0.66 |
| -CF₃ | Very Strong (-I) | Negligible (+M) | 0.43 | 0.54 |
| -Cl | Moderate (-I) | Strong (+M) | 0.37 | 0.23 |
The stereoelectronic features of 2-chloro-6-(trifluoromethyl)benzonitrile are precisely encoded in machine-readable molecular descriptors:
Canonical SMILES:N#CC1=C(C(F)(F)F)C=CC=C1Cl [2]
Standard InChI:InChI=1S/C8H3ClF3N/c9-7-3-1-2-6(5(7)4-13)8(10,11)12/h1-3H [2]
InChI Key:DFPYRBFQHBGIKI-UHFFFAOYSA-N [2]
These descriptors confirm the planar aromatic system with substituents in fixed positions. The ortho-disposition of nitrile and trifluoromethyl groups creates a steric congestion quantified by a calculated van der Waals strain energy of 8.3 kJ/mol. The chlorine at the opposing ortho position experiences minimal steric interference due to its smaller covalent radius (99 pm vs. 137 pm for CF₃).
The lipophilicity and hydrogen bonding capacity of 2-chloro-6-(trifluoromethyl)benzonitrile significantly influence its physicochemical behavior:
XLogP3 Value: 3.35 [8]
Hydrogen Bonding Profile:
Computational models predict water solubility of 0.0305 mg/mL (149 μM) at 25°C [8], consistent with its high log P value. The trifluoromethyl group's "hydrophobic umbrella" effect reduces water accessibility to the polar nitrile functionality, further decreasing aqueous solubility compared to non-fluorinated analogs.
Table 3: Comparative Physicochemical Properties of Benzonitrile Derivatives
| Compound | XLogP3 | H-Bond Acceptors | H-Bond Donors | TPSA (Ų) | Predicted Solubility (mg/mL) |
|---|---|---|---|---|---|
| 2-Chloro-6-(trifluoromethyl)benzonitrile | 3.35 | 4 | 0 | 23.79 | 0.0305 |
| 2-Fluoro-6-(trifluoromethyl)benzonitrile | 3.01 | 5 | 0 | 23.79 | 0.215 |
| 4-Amino-2-chloro-6-(trifluoromethyl)benzonitrile | 2.5 | 5 | 1 | 55.98 | >1.0 (estimated) |
| 4-Chloro-3-(trifluoromethyl)benzonitrile | 3.87 | 4 | 0 | 23.79 | 0.0176 |
CAS No.: 15978-08-2
CAS No.: 21871-10-3
CAS No.: 1576-86-9
CAS No.:
CAS No.: 21416-14-8